Increased Molecular Weight and Lipophilicity Over Imidazo[1,2-a]pyridine-2-carbaldehyde
Imidazo[1,2-a]pyridine-2-acetaldehyde (MW 160.17 g/mol) is 14.0 g/mol heavier than the 2-carbaldehyde analog (MW 146.15 g/mol) due to an additional methylene group [1]. This structural difference elevates the computed lipophilicity: the 2-acetaldehyde has an estimated XLogP3 of approximately 2.1, compared to 1.6 for the 2-carbaldehyde [1]. The increased lipophilicity can influence membrane permeability, formulation behavior, and chromatographic retention, offering a distinct physical property profile for applications where hydrophobic interactions are critical.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 160.17 g/mol, XLogP3 ~2.1 (estimated by fragment contribution) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-2-carbaldehyde: MW 146.15 g/mol, XLogP3 1.6 |
| Quantified Difference | ΔMW = 14.0 g/mol; ΔXLogP3 ≈ 0.5 |
| Conditions | Computed properties from PubChem and chemical structures |
Why This Matters
For applications requiring specific logD or permeability, the 2-acetaldehyde offers a moderate lipophilicity increase over the carbaldehyde, which can be decisive in lead optimization or separation protocol design.
- [1] PubChem, Imidazo(1,2-a)pyridine-2-carbaldehyde Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_1_2-a_pyridine-2-carbaldehyde View Source
